molecular formula C14H18ClF3N4S B12120322 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide

Cat. No.: B12120322
M. Wt: 366.8 g/mol
InChI Key: AWFFQOBGJPVODL-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety, which is further modified with chloro and trifluoromethyl groups, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Piperazine Derivative Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

    Carbothioamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes involved in disease processes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway affected.

Comparison with Similar Compounds

Similar Compounds

    4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound is similar in structure but has a methoxy group instead of an isopropyl group.

    4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine: Another structurally related compound with a pyrimidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyridine ring

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new applications in science and industry.

Properties

Molecular Formula

C14H18ClF3N4S

Molecular Weight

366.8 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H18ClF3N4S/c1-9(2)20-13(23)22-5-3-21(4-6-22)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3,(H,20,23)

InChI Key

AWFFQOBGJPVODL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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